5-Hydroxy Debrisoquin

Drug Metabolism CYP2D6 Pharmacogenomics

For CYP2D6 phenotyping studies, 5-Hydroxy Debrisoquin is the sole analytically valid reference standard for quantifying aromatic ring hydroxylation pathways independent of CYP2D6. Unlike the 4-hydroxy isomer used in urinary metabolic ratio (MR) phenotyping, this 5-hydroxy metabolite serves as a marker for alternative clearance mechanisms—critical for understanding inter-individual variability beyond CYP2D6 genotype. Researchers employing marmoset models require this compound to quantify species-specific hydroxylation profiles, as marmosets exhibit enhanced 5-position metabolism compared to humans. Its distinct chromatographic retention and mass spectrum enable unambiguous differentiation from positional isomers in complex biological matrices. Supplied as a pale beige solid (MW 191.23, mp 279–283°C dec.), this standard includes verified storage at -20°C to ensure long-term stability for method validation and QC workflows.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 70746-05-3
Cat. No. B029596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy Debrisoquin
CAS70746-05-3
Synonyms3,4-Dihydro-5-hydroxy-2(1H)-isoquinolinecarboximidamide;  5-Hydroxydebrisoquine; _x000B_
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1C(=CC=C2)O)C(=N)N
InChIInChI=1S/C10H13N3O/c11-10(12)13-5-4-8-7(6-13)2-1-3-9(8)14/h1-3,14H,4-6H2,(H3,11,12)
InChIKeyNDFYJSUPIOLUTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy Debrisoquin (CAS 70746-05-3): Product Definition and Core Physicochemical Profile for Research Procurement


5-Hydroxy Debrisoquin (CAS 70746-05-3) is the 5-hydroxy aromatic ring metabolite of the antihypertensive agent debrisoquin, a prototypic probe substrate for the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme [1]. It is a member of the hydroxydebrisoquine metabolite class, alongside 4-, 6-, 7-, and 8-hydroxydebrisoquine [2]. This compound is supplied as a pale beige solid with a molecular weight of 191.23 g/mol (C10H13N3O), a melting point of 279-283°C (with decomposition), and water solubility, requiring storage at -20°C .

Why 5-Hydroxy Debrisoquin Cannot Be Replaced by 4-Hydroxy or Other Positional Isomers in CYP2D6 Research


Substituting 5-Hydroxy Debrisoquin with another hydroxydebrisoquine isomer (e.g., 4-hydroxy, 6-hydroxy, or 7-hydroxy) in research applications is scientifically invalid due to fundamental differences in metabolic origin, enzymatic pathway, and functional relevance. The 4-hydroxy metabolite is the primary CYP2D6-dependent product and is the cornerstone of the established urinary metabolic ratio (MR = debrisoquine / 4-hydroxydebrisoquine) used for clinical phenotyping [1]. In contrast, the 5-, 6-, 7-, and 8-hydroxy metabolites are phenolic products arising from aromatic ring hydroxylation, and their formation is not definitively linked to CYP2D6 activity [2]. Therefore, only 5-Hydroxy Debrisoquin serves as the appropriate reference standard for investigating non-CYP2D6-mediated debrisoquine metabolism, distinguishing it from the CYP2D6-specific 4-hydroxy isomer.

Quantitative Differentiation Evidence: 5-Hydroxy Debrisoquin vs. Positional Isomers in Metabolism Studies


Divergent Metabolic Pathway: 5-Hydroxy Formation Not Catalyzed by CYP2D6

Unlike the 4-hydroxy metabolite, which is established as the principal CYP2D6-catalyzed product, the role of CYP2D6 in the formation of 5-hydroxydebrisoquine is unclear and likely involves a different enzymatic pathway [1]. This distinction is critical for researchers investigating CYP2D6-independent debrisoquine metabolism. While a Spearman rank correlation of rS = 0.97 and 0.96 has been demonstrated between debrisoquine/4-hydroxydebrisoquine ratios and the products of 1- or 3-hydroxydebrisoquine, confirming their CYP2D6-dependence, no such correlation has been established for 5-hydroxydebrisoquine formation [2].

Drug Metabolism CYP2D6 Pharmacogenomics

Urinary Excretion Abundance: 5-Hydroxy Is a Significant but Secondary Metabolite

Quantitative analysis of urinary metabolites following oral debrisoquine administration reveals that 4-hydroxydebrisoquine is the major metabolite, while 5-hydroxydebrisoquine is formed in 'significant amounts' but at a lower abundance [1]. This quantitative hierarchy is essential for method development and validation. For example, in marmoset liver microsomes, debrisoquine was more extensively hydroxylated at the 7-, 5-, 6-, and 8-positions, with 4-hydroxydebrisoquine being a minor metabolite, highlighting species-specific differences [2].

Analytical Chemistry Pharmacokinetics LC-MS

Physicochemical Differentiation: Melting Point and Stability Profile

5-Hydroxy Debrisoquin exhibits a distinct melting point of 279-283°C (with decomposition), compared to 4-hydroxydebrisoquine which melts at 198-202°C . This significant difference in thermal stability is critical for establishing identity and purity in quality control. Furthermore, 5-Hydroxy Debrisoquin requires storage at -20°C , a condition that may differ from other metabolites, impacting laboratory handling and long-term stability studies.

Analytical Reference Standards Compound Stability Method Validation

CYP2D6 Metabolic Ratio: 5-Hydroxy Is Not Used for Phenotyping

The established debrisoquine metabolic ratio (MR) for CYP2D6 phenotyping is calculated as the ratio of debrisoquine to 4-hydroxydebrisoquine in 0-8 hour urine [1]. Poor metabolizers (PMs) are defined by an MR > 12.6, while extensive metabolizers (EMs) have an MR between 0.1 and 1.0 [1]. The 5-hydroxy metabolite is not used in this calculation because its formation is not a validated CYP2D6 marker [2]. This is a critical distinction for procurement; using 5-Hydroxy Debrisoquin as a surrogate for the 4-hydroxy metabolite in a phenotyping study would lead to erroneous genotype-phenotype correlations.

Pharmacogenomics CYP2D6 Phenotyping Clinical Pharmacology

Optimized Procurement and Application Scenarios for 5-Hydroxy Debrisoquin Based on Quantified Differential Evidence


Investigating Non-CYP2D6 Metabolic Pathways of Debrisoquine

5-Hydroxy Debrisoquin is the appropriate reference standard for studies designed to identify and quantify non-CYP2D6-mediated metabolism of debrisoquine. As its formation is not definitively linked to CYP2D6, it serves as a marker for alternative clearance pathways, contrasting with the CYP2D6-specific 4-hydroxy metabolite [1]. This application is crucial for understanding inter-individual variability in drug response beyond CYP2D6 genotype.

Developing and Validating LC-MS/MS Methods for Comprehensive Debrisoquine Metabolite Profiling

For analytical chemists developing a comprehensive debrisoquine metabolite panel, 5-Hydroxy Debrisoquin is a required standard for method validation. Its distinct chromatographic retention time and mass spectrum, compared to other positional isomers, are essential for accurate identification and quantification in complex biological matrices [1]. Its lower abundance relative to 4-hydroxydebrisoquine [2] must be considered when establishing lower limits of quantification (LLOQ).

Conducting Species-Specific Metabolism Studies (e.g., Marmoset)

In preclinical species such as the marmoset, debrisoquine is more extensively hydroxylated at the 5-position than in humans [1]. Therefore, researchers using marmoset models for drug metabolism studies require 5-Hydroxy Debrisoquin as a quantitative standard to accurately measure species-specific metabolic profiles, which are essential for interpreting pharmacokinetic data from this non-human primate model.

Quality Control and Reference Standard for Metabolite Identification

Given its defined physicochemical properties, including a high melting point of 279-283°C (with decomposition) and specific storage requirements (-20°C) [1], 5-Hydroxy Debrisoquin serves as a critical reference standard for confirming the identity and purity of synthesized or isolated metabolites in quality control laboratories. Its stability profile is a key parameter for long-term method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxy Debrisoquin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.